molecular formula C10H10ClFO3 B13608386 Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate

Cat. No.: B13608386
M. Wt: 232.63 g/mol
InChI Key: IHAKZNKYCYEOIM-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of 3-(2-chloro-6-fluorophenyl)-2-oxopropanoate or 3-(2-chloro-6-fluorophenyl)-2-carboxypropanoate.

    Reduction: Formation of 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The hydroxy group can participate in hydrogen bonding, further modulating the compound’s activity.

Similar Compounds:

  • Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-fluorophenyl)-2-hydroxypropanoate
  • Methyl 3-(2-bromophenyl)-2-hydroxypropanoate

Comparison: this compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution can enhance the compound’s chemical stability and reactivity compared to its mono-substituted analogs. Additionally, the specific positioning of these substituents can influence the compound’s overall electronic properties and interactions with molecular targets.

Properties

Molecular Formula

C10H10ClFO3

Molecular Weight

232.63 g/mol

IUPAC Name

methyl 3-(2-chloro-6-fluorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10ClFO3/c1-15-10(14)9(13)5-6-7(11)3-2-4-8(6)12/h2-4,9,13H,5H2,1H3

InChI Key

IHAKZNKYCYEOIM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=CC=C1Cl)F)O

Origin of Product

United States

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